(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

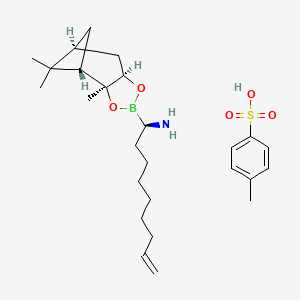

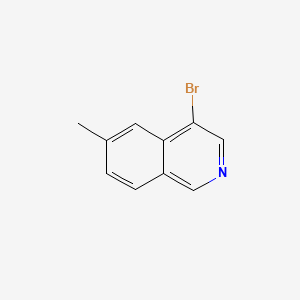

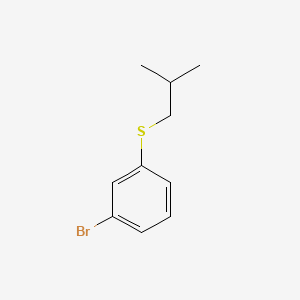

“®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate” is a chemical compound with the CAS Number: 1198772-70-1. Its molecular weight is 491.5 and its linear formula is C26H42BNO5S .

Molecular Structure Analysis

The IUPAC name of the compound is ®-1- ( (3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo [d] [1,3,2]dioxaborol-2-yl)non-8-en-1-amine 4-methylbenzenesulfonate . The InChI code is 1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17 (21)20-22-16-13-14-12-15 (18 (14,2)3)19 (16,4)23-20;1-6-2-4-7 (5-3-6)11 (8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3, (H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 .Applications De Recherche Scientifique

1. Suzuki–Miyaura Coupling

- Summary of Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Methods of Application: The success of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

- Results or Outcomes: This method has been successful due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

2. Deprotection of Pinanediol and Pinacol Boronate Esters

- Summary of Application: The deprotection of pinanediol and pinacol esters of various boronic acids via fluoroborane intermediates is a significant process in the synthesis of chiral alkyl boronic acids .

- Methods of Application: Deprotection of these esters can be achieved by methods including cleavage with boron trichloride, transesterification with other boronic acids, or acidic hydrolysis .

- Results or Outcomes: The success of these approaches varies for reasons including functional group incompatibilities, impure product mixtures, and difficulties in separation of the free diol from the boronic acid without reformation of the ester .

3. Tuning Viscoelastic Properties of Hydrogels

- Summary of Application: Boronic acid esters have been used to tune the viscoelastic properties of hydrogels . These hydrogels can embody more than 70% water, making them suitable for hosting insulin in the matrix .

- Methods of Application: Different boronic acid esters can be used to create hydrogels with different properties. For example, a hydrogel with a high storage modulus, derived from 1,4-benzenediboronic acid bis(pinacol) ester, releases significantly less insulin compared to softer hydrogels derived from other boronic acid esters .

- Results or Outcomes: This application allows for the creation of hydrogels with tunable properties, which can be used in various applications such as drug delivery .

4. Synthesis of Chiral Alkyl Boronic Acids

- Summary of Application: Boronic acids are used as inhibitors of enzymes bearing nucleophilic residues at their active sites . There are established methods for the synthesis of chiral alkyl boronic acids, normally involving protection of the boronic acid group as esters of chiral diols .

- Methods of Application: Deprotection of these esters can be achieved by methods including cleavage with boron trichloride, transesterification with other boronic acids, or acidic hydrolysis . The success of these approaches varies for reasons including functional group incompatibilities, impure product mixtures, and difficulties in separation of the free diol from the boronic acid without reformation of the ester .

- Results or Outcomes: This application allows for the synthesis of chiral alkyl boronic acids, which can be used in various applications such as enzyme inhibition .

Safety And Hazards

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]non-8-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17(21)20-22-16-13-14-12-15(18(14,2)3)19(16,4)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3,(H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRNHEWRXUKR-KTZYUNSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42BNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681732 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate | |

CAS RN |

1198772-70-1 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)

![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)